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Compound of Interest

3,5-Dimethyl-1H-pyrazole-4-
Compound Name:
carboxylic Acid

Cat. No.: B056892

An In-Depth Technical Guide to 3,5-Dimethyl-1H-
pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that serves
as a crucial building block in the synthesis of various biologically active molecules. Its pyrazole
core is a key feature in numerous pharmaceutical compounds, making this acid a significant
intermediate for drug discovery and development. This technical guide provides a
comprehensive overview of its physical and chemical properties, detailed experimental
protocols for its synthesis and analysis, and its role in the development of therapeutic agents.

Physical and Chemical Properties

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a white solid at room temperature. Its key
properties are summarized below.
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Property Value

CAS Number 113808-86-9
Molecular Formula CeHsN20:2
Molecular Weight 140.14 g/mol
Melting Point 291-293 °C[1]

Boiling Point (Predicted)

368.3 °C at 760 mmHg[2]

Density (Predicted)

1.321 g/cm3[3]

pKa (Predicted) 1.83 + 0.32[4]
Appearance White solid[4]
Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 3

Topological Polar Surface Area 66 A2

Experimental Protocols
Synthesis

The synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is typically a two-step process

starting from the readily available acetylacetone.

Step 1: Synthesis of 3,5-Dimethylpyrazole

This procedure is adapted from a well-established method for the synthesis of 3,5-

dimethylpyrazole.[5]
o Materials:
o Hydrazine sulfate
o 10% Sodium hydroxide solution

o Acetylacetone (2,4-pentanedione)
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Ether

[e]

Saturated sodium chloride solution

o

[¢]

Anhydrous potassium carbonate

[¢]

Petroleum ether (90-100 °C)

Equipment:

[e]

1-L round-bottomed flask

[e]

Separatory funnel

Stirrer

o

Thermometer

[¢]

[¢]

Ice bath

[e]

Rotary evaporator

Vacuum desiccator

o

Procedure:

o In a 1-L round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel,
dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide
solution.

o Cool the flask in an ice bath until the temperature of the mixture reaches 15 °C.

o While maintaining the temperature at approximately 15 °C, add 50 g (0.50 mole) of
acetylacetone dropwise with continuous stirring. The addition should take about 30
minutes.

o After the addition is complete, continue stirring the mixture at 15 °C for an additional hour.
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Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic
salts.

Transfer the mixture to a 1-L separatory funnel and extract with 125 mL of ether.

Separate the layers and extract the aqueous layer with four additional 40-mL portions of
ether.

Combine all the ether extracts and wash once with a saturated sodium chloride solution.
Dry the ether solution over anhydrous potassium carbonate.
Remove the ether by distillation using a rotary evaporator.

The resulting crude 3,5-dimethylpyrazole can be purified by recrystallization from
approximately 250 mL of 90-100 °C petroleum ether.

Dry the purified crystals in a vacuum desiccator to yield 3,5-dimethylpyrazole as a white
solid.

Step 2: Carboxylation of 3,5-Dimethylpyrazole (Vilsmeier-Haack approach followed by

oxidation)

A common method to introduce a carboxyl group at the 4-position of a pyrazole ring is through

a Vilsmeier-Haack formylation followed by oxidation of the resulting aldehyde.

o Materials:

[e]

[¢]

[¢]

[e]

o

3,5-Dimethylpyrazole

Phosphorus oxychloride (POCIs)

N,N-Dimethylformamide (DMF)

Potassium permanganate (KMnOa) or other suitable oxidizing agent

Sodium hydroxide
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o

[e]

Hydrochloric acid

Appropriate organic solvents for extraction (e.g., dichloromethane)

e Equipment:

o

[¢]

[¢]

[e]

o

Round-bottomed flask

Reflux condenser

Stirrer

Dropping funnel

Ice bath

e Procedure (General Outline):

o

Formylation: a. Cool a solution of DMF in a suitable solvent in an ice bath. b. Slowly add
phosphorus oxychloride to the cooled DMF solution to form the Vilsmeier reagent. c. Add
3,5-dimethylpyrazole to the Vilsmeier reagent and heat the mixture to drive the formylation
reaction, yielding 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Oxidation: a. Dissolve the crude 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in an agueous
basic solution (e.g., NaOH). b. Slowly add an aqueous solution of a strong oxidizing agent,
such as potassium permanganate, while controlling the temperature. c. After the reaction
is complete (indicated by a color change), quench any excess oxidizing agent. d. Filter the
mixture to remove manganese dioxide. e. Acidify the filtrate with hydrochloric acid to
precipitate the 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid.

Purification: a. Collect the precipitated solid by filtration. b. Wash the solid with cold water.
c. Recrystallize the crude product from a suitable solvent (e.g., water or an alcohol/water
mixture) to obtain the purified 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid.

Analytical Protocols

1. H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCI3) in an NMR tube.

Instrument Parameters (Typical for a 400 MHz spectrometer):

o Solvent: DMSO-ds

[¢]

Temperature: 25 °C

[e]

Pulse Program: Standard 1D proton

Number of Scans: 16-32

[e]

(¢]

Relaxation Delay: 1-2 seconds

Expected Chemical Shifts (in DMSO-ds):

o Asinglet for the carboxylic acid proton (around 12 ppm).

o A singlet for the two equivalent methyl groups (around 2.1-2.4 ppm).

o Abroad singlet for the N-H proton of the pyrazole ring.

. FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry,
spectroscopy-grade potassium bromide (KBr) in an agate mortar.

o Transfer the mixture to a pellet-forming die.

o Press the mixture under high pressure (several tons) to form a transparent or translucent
pellet.

Instrument Parameters:

o Scan Range: 4000-400 cm~1
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o Resolution: 4 cm™!

o Number of Scans: 16-32

Expected Characteristic Peaks:

o

Broad O-H stretch from the carboxylic acid (around 3000 cm~1).

[¢]

C=0 stretch from the carboxylic acid (around 1700 cm~1).

[¢]

N-H stretch from the pyrazole ring (around 3200-3400 cm~1).

[e]

C-H stretches from the methyl groups (around 2900-3000 cm™1).
o C=C and C=N stretches from the pyrazole ring (in the fingerprint region).
. Mass Spectrometry
Technique: Electron lonization (EI) or Electrospray lonization (ESI).
Sample Preparation:

o El: Introduce a small amount of the solid sample directly into the ion source via a direct
insertion probe.

o ESI: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it
into the mass spectrometer.

Instrument Parameters (El):

o lonization Energy: 70 eV

Expected Fragmentation:

o The molecular ion peak [M]* at m/z 140.

o A prominent fragment corresponding to the loss of the carboxyl group [M-COOH]* at m/z
95.
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Role in Drug Development: Synthesis of Celecoxib

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives are pivotal in the synthesis of
various pharmaceuticals. A prominent example is their conceptual relationship to the core
structure of Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain. While
the industrial synthesis of Celecoxib may follow different routes, the following diagram
illustrates a plausible synthetic workflow that highlights the importance of the pyrazole scaffold.

Starting Materials

+ Hydrazine Core Intermediate Synthesis Conceptual Pathway to Celecoxib-like Structures

uuuuuuuuuuuuuuu
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4-carboxylic Acid

Diaryl Pyrazole Precursor

Click to download full resolution via product page

Caption: Conceptual synthesis workflow for Celecoxib analogues.

Conclusion

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a valuable and versatile intermediate in
organic synthesis, particularly for the development of pharmaceutical compounds. Its
straightforward synthesis from common starting materials and the reactivity of its functional
groups allow for the construction of complex molecular architectures. A thorough understanding
of its properties and the experimental procedures for its synthesis and analysis is essential for
researchers and scientists in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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